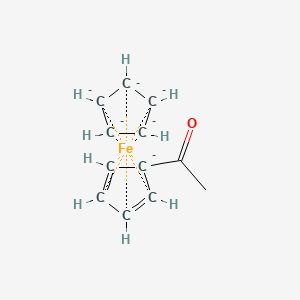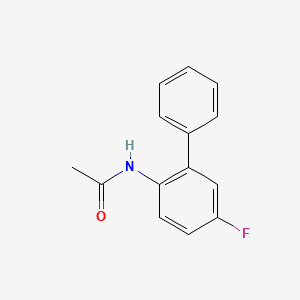
2-Acetamino-5-fluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamino-5-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-fluorobiphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 2-nitrobiphenyl.
Reduction: The nitro group in 2-nitrobiphenyl is reduced to form 2-aminobiphenyl.
Acetylation: The amino group in 2-aminobiphenyl is acetylated to form 2-acetamidobiphenyl.
Fluorination: Finally, the fluorination of 2-acetamidobiphenyl yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamino-5-fluorobiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
2-Acetamino-5-fluorobiphenyl has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Acetamino-5-fluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamidobiphenyl: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluorobiphenyl: Lacks the acetamino group, which can influence its solubility and interaction with biological targets.
5-Fluoro-2-nitrobiphenyl: Contains a nitro group instead of an acetamino group, affecting its chemical properties and reactivity .
Uniqueness
2-Acetamino-5-fluorobiphenyl is unique due to the presence of both the acetamino and fluorine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H12FNO |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
N-(4-fluoro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
FLTWLCNQUGEMCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


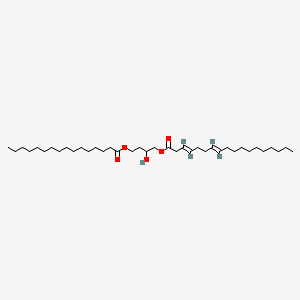

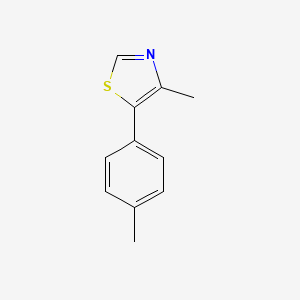
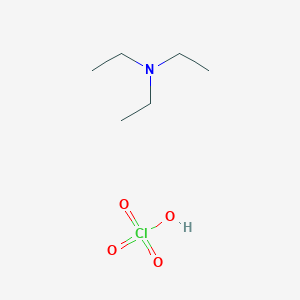
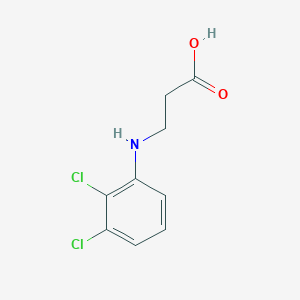
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
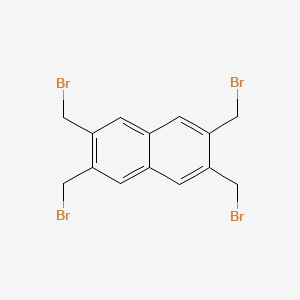

![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
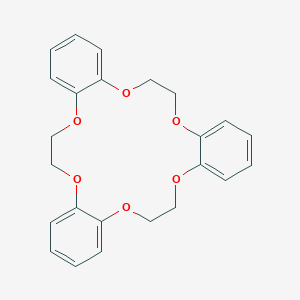
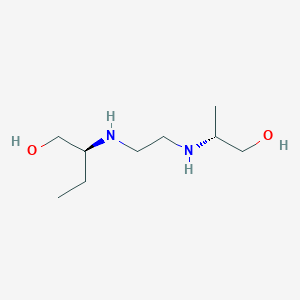
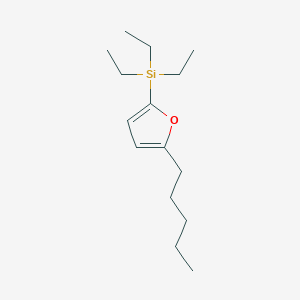
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
